2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole
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Overview
Description
2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a pyrrolidine ring, which is further substituted with a 4-fluorophenylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-fluorophenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Properties
Molecular Formula |
C17H16FN3O2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C17H16FN3O2S/c18-12-7-9-13(10-8-12)24(22,23)21-11-3-6-16(21)17-19-14-4-1-2-5-15(14)20-17/h1-2,4-5,7-10,16H,3,6,11H2,(H,19,20) |
InChI Key |
VZGAUYMTLAOBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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